molecular formula C12H8F3N3O3 B2408332 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide CAS No. 900001-87-8

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide

Cat. No.: B2408332
CAS No.: 900001-87-8
M. Wt: 299.209
InChI Key: CUDPXRZRSJCLST-UHFFFAOYSA-N
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Description

The compound “6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) and have been studied for various biological activities . The trifluoromethoxy group attached to the phenyl ring is a common substituent in medicinal chemistry, known to influence the lipophilicity and metabolic stability of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the trifluoromethoxy group might increase the compound’s lipophilicity, influencing its solubility and distribution properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Syntheses Under Microwave Irradiation : Research demonstrates innovative synthesis methods for related compounds under microwave irradiation, highlighting efficient pathways to generate diverse carboxamide derivatives, which could be pivotal in pharmaceutical chemistry and material science due to their potential biological activities and applications in drug design (Abdalha et al., 2011).

  • C-Met Kinase Inhibitors : A study on derivatives containing similar chemical moieties explores their in vitro inhibitory activities against c-Met kinase, showcasing the potential of such compounds in cancer therapy due to their moderate to good antitumor activities (Liu et al., 2020).

  • Herbicidal Activities : The synthesis and evaluation of pyridazine derivatives for their bleaching and herbicidal activities are discussed, indicating the agricultural applications of these compounds in controlling weed growth and improving crop yields (Xu et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .

Biochemical Pathways

The inhibition of sEH affects the metabolism of arachidonic acid , a fatty acid that is a key player in inflammation and other physiological processes. EETs, the products of arachidonic acid metabolism that are degraded by sEH, have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to a decrease in inflammation and an increase in blood flow .

Pharmacokinetics

Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good oral bioavailability and to be metabolized primarily by the liver

Result of Action

The inhibition of sEH by this compound can lead to a variety of effects at the molecular and cellular level. These include a decrease in inflammation, an increase in blood flow, and potentially other effects related to the roles of EETs in cellular signaling .

Properties

IUPAC Name

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)16-11(20)9-5-6-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDPXRZRSJCLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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